![molecular formula C18H25N3O4S B2363365 N-(2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide CAS No. 2034459-07-7](/img/structure/B2363365.png)
N-(2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide
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Description
N-(2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Anti-HIV Activity
N-(2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide derivatives have been investigated for their antiproliferative activity against various human tumor-derived cell lines. Certain compounds in this category demonstrated remarkable effects, particularly on human splenic B-lymphoblastoid and human acute B-lymphoblastic leukemia cell lines, suggesting potential applications in cancer treatment. However, these compounds showed no activity against HIV-1 and HIV-2 in screenings (Al-Soud et al., 2010).
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized with the aim of creating new heterocyclic compounds showing anti-inflammatory and analgesic properties. Some derivatives demonstrated high inhibitory activity on cyclooxygenase-2 selectivity and showed significant analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antiarrhythmic Activity
Certain benzamides with heterocyclic amide side chains, related to the structure of this compound, have been synthesized and evaluated for oral antiarrhythmic activity. Compounds derived from this structure showed significant antiarrhythmic effects, leading to clinical trials of related compounds as antiarrhythmic agents (Banitt et al., 1977).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies on derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides have been conducted to understand their molecular structures and activity relationships. This research aids in the development of more effective therapeutic agents by analyzing how structural changes in the molecules affect their biological activities (Al-Masoudi et al., 2011).
properties
IUPAC Name |
N-[2-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c22-17(14-19-18(23)15-4-2-1-3-5-15)21-10-8-20(9-11-21)16-6-12-26(24,25)13-7-16/h1-5,16H,6-14H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZZXZRNKQDADG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.